molecular formula C10H13NO2 B1525573 [4-(Oxetan-3-yloxy)phenyl]methanamine CAS No. 1349719-23-8

[4-(Oxetan-3-yloxy)phenyl]methanamine

Cat. No. B1525573
M. Wt: 179.22 g/mol
InChI Key: DJBYTGDFBZCFDU-UHFFFAOYSA-N
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Description

“[4-(Oxetan-3-yloxy)phenyl]methanamine” is a chemical compound with the CAS Number: 1349719-23-8 . It has a molecular weight of 179.22 . The compound is stored in a refrigerator and is shipped at room temperature . It is a liquid in its physical form .

Scientific Research Applications

Catalytic Applications

The synthesis and application of various derivatives related to "[4-(Oxetan-3-yloxy)phenyl]methanamine" in catalysis have been explored. For example, Şemistan Karabuğa et al. (2015) described the synthesis of quinazoline-based ruthenium complexes starting from glycine, which showed excellent performance in transfer hydrogenation reactions with high conversions and turnover frequency values. These findings indicate the potential of these complexes in catalytic applications, particularly in hydrogenation processes (Karabuğa et al., 2015).

Cellular Imaging and Photocytotoxicity

Research by Uttara Basu et al. (2014) focused on iron(III) catecholates for cellular imaging and photocytotoxicity under red light. These complexes showed unprecedented photocytotoxicity and could generate reactive oxygen species, indicating their potential for applications in photodynamic therapy and cellular imaging (Basu et al., 2014).

Material Science

E. Sabbaghian et al. (2015) synthesized novel species of soluble thermally stable poly(keto ether ether amide)s using a new diamine containing keto and ether groups. These polymers exhibited high thermal stability, enhanced solubility, and were characterized by their thermal behavior, solubility, viscosity, water uptake, and crystallinity. The results demonstrate the potential of these materials for advanced applications in material science (Sabbaghian et al., 2015).

Anticancer Activity

New palladium (Pd)II and platinum (Pt)II complexes based on Schiff base ligands, including R-(phenyl)methanamine derivatives, were synthesized and characterized for their anticancer activity against various human cancerous and noncancerous cell lines. Some complexes showed remarkable selectivity and potent anticancer activity, indicating their promise as therapeutic agents (Mbugua et al., 2020).

Safety And Hazards

The compound has been classified with the GHS05 and GHS07 pictograms . The signal word for this compound is "Danger" . Hazard statements include H314, H315, H319, H335 . Precautionary statements include P260, P261, P264, P280, P301, P301, P303, P304, P305, P310, P330, P331, P338, P340, P351, P353, P361, P363, P405 .

properties

IUPAC Name

[4-(oxetan-3-yloxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-5-8-1-3-9(4-2-8)13-10-6-12-7-10/h1-4,10H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBYTGDFBZCFDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Oxetan-3-yloxy)phenyl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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